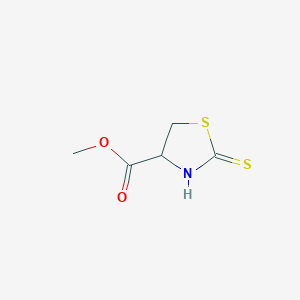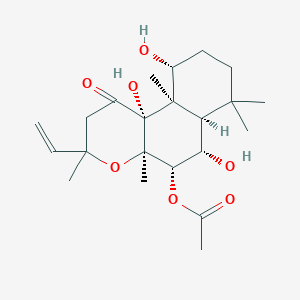
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is a chemical compound with the molecular formula C20H32O9S and a molecular weight of 448.53 g/mol. This compound is known for its role as a building block in various chemical syntheses and is used in the preparation of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves multiple steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The steps include acetylation, thiolation, and alkylation, followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove acetyl groups, yielding the corresponding alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce alcohols .
Scientific Research Applications
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate for glycosidase enzymes.
Industry: The compound is used in the production of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves its interaction with specific molecular targets. The compound can act as a substrate for glycosidase enzymes, leading to the cleavage of the glycosidic bond and release of the active thiol group. This interaction can modulate various biochemical pathways and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
n-Octyl beta-D-thioglucopyranoside: A similar compound used as a nonionic detergent for solubilizing membrane proteins.
Hexyl beta-D-thioglucopyranoside: Another analog used in similar applications.
Uniqueness
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the acetoxymethyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H32O9S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hexylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H32O9S/c1-6-7-8-9-10-30-20-19(28-15(5)24)18(27-14(4)23)17(26-13(3)22)16(29-20)11-25-12(2)21/h16-20H,6-11H2,1-5H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
KXJGUZALRMDGTN-OBKDMQGPSA-N |
Isomeric SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)

![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)




![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
